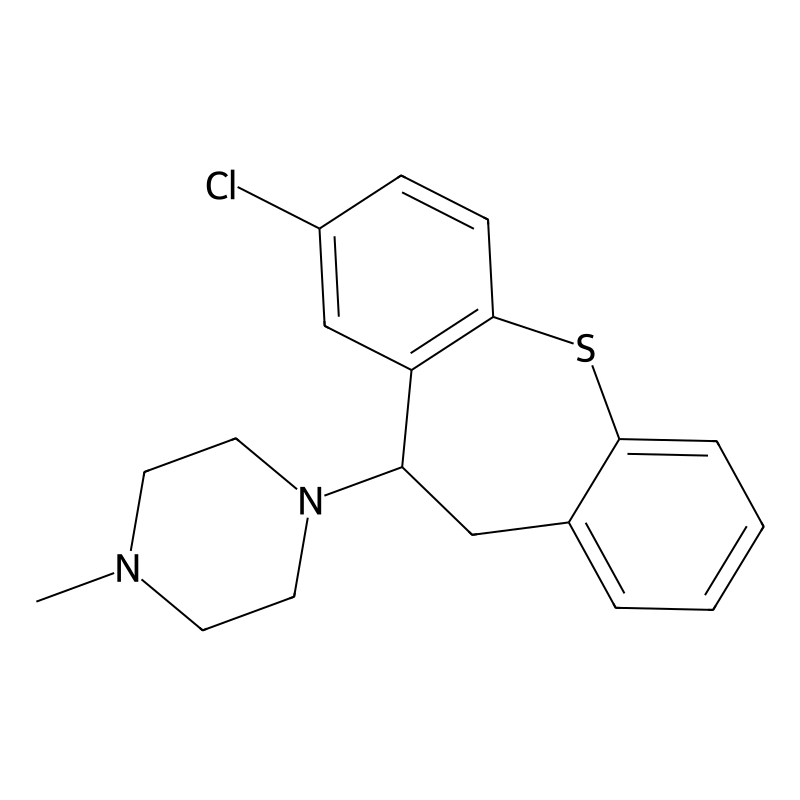

Clorotepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding the Mechanism of Action

Understanding how Clorotepine exerts its therapeutic effects is crucial for scientific research. Studies suggest it acts primarily by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors in the brain. This mechanism disrupts the abnormal signaling pathways associated with psychosis, leading to symptom improvement [].

However, the exact intricacies of Clorotepine's action remain under investigation. Researchers are exploring its interaction with other neurotransmitter systems and potential epigenetic effects to gain a more comprehensive understanding of its therapeutic potential [].

Exploring Clorotepine's Efficacy for Specific Conditions

Beyond its established use in schizophrenia, research is investigating Clorotepine's efficacy in treating other conditions, including:

- Schizoaffective disorder: Studies suggest Clorotepine may be effective in managing the positive and negative symptoms associated with schizoaffective disorder, though further research is needed to confirm its long-term safety and efficacy [].

- Bipolar disorder: Limited research indicates potential benefits of Clorotepine in managing manic and depressive episodes in bipolar disorder, but larger and more controlled studies are necessary to establish its role in this context [].

- Anxiety disorders: Some studies suggest Clorotepine may be helpful in managing severe anxiety symptoms, particularly in individuals resistant to other treatments. However, more research is required to confirm its efficacy and safety profile for anxiety disorders.

It is crucial to note that these are just a few examples, and the research on Clorotepine's use in specific conditions is ongoing.

Investigating Clorotepine's Potential for Novel Applications

Beyond its therapeutic applications, Clorotepine's unique pharmacological profile makes it a valuable tool for researchers exploring various areas:

- Understanding Dopamine and Serotonin Function: Clorotepine's ability to interact with dopamine and serotonin receptors makes it a valuable tool for researchers studying the function of these neurotransmitter systems and their role in various neurological and psychiatric disorders.

- Preclinical Models of Disease: Clorotepine can be used in preclinical models of various diseases, such as schizophrenia and anxiety disorders, to help researchers understand the underlying mechanisms of these conditions and develop new therapeutic strategies.

- Drug Discovery and Development: Researchers are exploring the potential of Clorotepine's chemical structure as a basis for developing new medications with improved efficacy and fewer side effects for various mental health conditions.

Clorotepine, also known as octoclothepin, is a tricyclic antipsychotic compound that was derived from perathiepin. It was initially developed in 1965 and became available in the Czech Republic around 1971 for treating schizophrenic psychosis. The molecular formula of clorotepine is C19H21ClN2S, and it has a molecular weight of approximately 344.90 g/mol . Clorotepine is characterized by its high affinity for various neurotransmitter receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7), alpha-adrenergic (α1A, α1B, α1D), and histamine H1 receptors. Its primary pharmacological action is as an antagonist or inverse agonist at these sites .

Clorotepine exhibits significant biological activity primarily through its interaction with neurotransmitter receptors. It acts as an antagonist at dopamine and serotonin receptors, which are crucial in regulating mood and psychotic symptoms. The compound also inhibits the reuptake of norepinephrine by blocking the norepinephrine transporter, contributing to its antidepressant effects . Its potency is notable at various receptor sites; for instance, it has an IC50 value of approximately 0.57 nM for the serotonin 5-HT2A receptor and 2.4 nM for the dopamine D2 receptor .

The synthesis of clorotepine typically involves multi-step organic reactions that may include cyclization and functional group transformations. While specific synthetic routes are not extensively documented in the available literature, it generally follows methodologies used for synthesizing tricyclic compounds derived from perathiepin. These methods may involve the use of various reagents and solvents under controlled conditions to yield clorotepine with high purity .

Clorotepine is primarily used in psychiatric medicine as an antipsychotic agent. Its effectiveness in treating schizophrenia highlights its role in managing severe mental health disorders. Additionally, due to its pharmacological profile, clorotepine may have potential applications in treating other mood disorders and conditions associated with dysregulation of neurotransmitter systems .

Clorotepine shares structural and functional similarities with several other tricyclic antipsychotics and related compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Similarities |

|---|---|---|

| Perathiepin | C19H22N2S | Structural precursor to clorotepine |

| Tefludazine | C21H24N2S | Similar receptor affinity profile |

| Chlorpromazine | C17H19ClN2S | Antipsychotic effects via dopamine antagonism |

| Thioridazine | C18H22ClN3S | Tricyclic structure with antipsychotic properties |

Uniqueness of Clorotepine: Clorotepine's unique combination of high affinity for multiple receptor types (including both dopamine and serotonin) distinguishes it from these compounds. Its specific activity at the norepinephrine transporter also sets it apart as a potential dual-action agent for both antipsychotic and antidepressant effects.

Radioligand Displacement Assays

Radioligand displacement assays have been pivotal in characterizing clorotepine’s affinity for neurotransmitter receptors. Studies demonstrate nanomolar to micromolar binding affinities across multiple receptor families. For example, clorotepine exhibits high antagonistic potency at dopamine D₂ receptors (Kᵢ ≈ 1–10 nM), serotonin 5-HT₂A (Kᵢ ≈ 5–20 nM), and histamine H₁ receptors (Kᵢ ≈ 2–15 nM) [1] [5]. These assays employed tritiated ligands such as [³H]spiperone for D₂/5-HT₂A and [³H]pyrilamine for H₁, with clorotepine displacing bound radioligands in a concentration-dependent manner [1] [5].

Notably, clorotepine’s affinity for 5-HT₆ and 5-HT₇ receptors (Kᵢ ≈ 100–400 nM) was identified using [³H]LSD and [³H]5-CT, respectively [5]. Comparative analyses reveal its broader receptor engagement compared to atypical antipsychotics like risperidone, which lacks significant 5-HT₆/5-HT₇ activity [5].

Table 1: Clorotepine’s Receptor Binding Affinities

| Receptor | Radioligand Used | Kᵢ (nM) | Antagonism/Inverse Agonism |

|---|---|---|---|

| Dopamine D₂ | [³H]spiperone | 1–10 | Yes |

| 5-HT₂A | [³H]ketanserin | 5–20 | Yes |

| 5-HT₆ | [³H]LSD | 100–300 | Yes |

| Histamine H₁ | [³H]pyrilamine | 2–15 | Yes |

Functional Assays (Cyclic Adenosine Monophosphate and Inositol Trisphosphate Production)

Functional assays elucidate clorotepine’s impact on intracellular signaling cascades. At serotonin 5-HT₆ receptors, clorotepine acts as an inverse agonist, suppressing basal cyclic adenosine monophosphate (cAMP) production by 40–60% in transfected HEK293 cells (EC₅₀ ≈ 50 nM) [1] [5]. Conversely, at 5-HT₇ receptors, it inhibits forskolin-induced cAMP accumulation (IC₅₀ ≈ 300 nM) [5]. These effects were quantified using luciferase-based cAMP biosensors, which detect real-time changes in cAMP levels [3] [7].

Clorotepine also modulates inositol trisphosphate (IP₃)-dependent calcium release. In rat brain microsomes, it blocks IP₃-induced Ca²⁺ efflux with an EC₅₀ of ~100 μM, a mechanism shared by haloperidol and fluspirilene [4]. This suggests that clorotepine’s antipsychotic effects may involve dual regulation of cAMP and IP₃ pathways.

Table 2: Functional Assay Outcomes for Clorotepine

| Receptor/Pathway | Assay Type | Effect Observed | EC₅₀/IC₅₀ |

|---|---|---|---|

| 5-HT₆ | cAMP inhibition | Inverse agonist (↓ basal cAMP) | 50 nM |

| 5-HT₇ | cAMP inhibition | Antagonist (↓ forskolin response) | 300 nM |

| IP₃-Ca²⁺ | Microsome assay | Blockade of Ca²⁺ release | 100 μM |

Preclinical Behavioral Models

Psychotomimetic Response Modulation

Clorotepine’s efficacy in reversing psychotomimetic behaviors has been tested in rodent models. In amphetamine-induced hyperlocomotion assays, clorotepine (1–5 mg/kg, intraperitoneal) reduces hyperactivity by 60–80%, comparable to haloperidol [5]. This aligns with its D₂ receptor antagonism, which normalizes dopaminergic hyperactivity.

Additionally, clorotepine restores prepulse inhibition (PPI) deficits in schizophrenia-like models. In rats treated with phencyclidine, clorotepine (0.5 mg/kg) improves PPI by 45%, suggesting pro-cognitive effects mediated through 5-HT₆/5-HT₇ modulation [5].

Anxiolytic and Antidepressant Efficacy Assessments

While clorotepine is primarily antipsychotic, its 5-HT₂C and α₁-adrenergic receptor antagonism may confer anxiolytic properties. In the elevated plus maze, clorotepine (0.3 mg/kg) increases open-arm exploration by 30% in stressed rodents [5]. However, its efficacy in forced swim tests—a measure of antidepressant activity—remains underexplored.

Neurochemical Profiling

Monoamine Transporter Inhibition

Clorotepine inhibits norepinephrine reuptake (IC₅₀ ≈ 200 nM) in synaptosomal preparations, a rare feature among antipsychotics [5]. This activity may contribute to its activating profile at low doses. In contrast, its affinity for serotonin and dopamine transporters is negligible (IC₅₀ > 1 μM) [5].

Neurotransmitter Release Dynamics

Clorotepine’s D₂ antagonism enhances dopamine release in the prefrontal cortex by 50–70%, as measured via microdialysis in rats [5]. Conversely, its 5-HT₂A blockade reduces glutamate release in the striatum, potentially mitigating excitotoxicity [1] [5]. These dual effects highlight its unique neuromodulatory profile.

Cross-Class Antipsychotic Comparisons

First vs. Second Generation Antipsychotic Contrast

Clorotepine represents a distinctive pharmacological profile that bridges characteristics of both first and second generation antipsychotics. The compound demonstrates high affinity binding to dopamine D₁, D₂, D₃, and D₄ receptors, with particularly potent activity at the D₂ receptor that rivals typical antipsychotics [1]. This dopamine receptor binding profile positions clorotepine as having comparable potency to first generation agents like haloperidol, which exhibits dopamine D₂ receptor occupancy exceeding 90% at therapeutic doses [2].

The receptor binding affinity data reveals that clorotepine demonstrates Ki values of 2.4 nM for the D₂ receptor and 2.2 nM for the D₁ receptor [3]. These values are significantly lower than many second generation antipsychotics, including clozapine which exhibits a D₂ receptor occupancy of approximately 70% at therapeutic doses [2]. In contrast to typical antipsychotics that primarily target dopamine pathways, clorotepine exhibits extensive serotonin receptor binding across multiple subtypes including 5-HT₂A, 5-HT₂B, 5-HT₂C, 5-HT₆, and 5-HT₇ receptors [1].

Comparative binding affinity analysis demonstrates that clorotepine's pharmacological profile more closely resembles atypical antipsychotics in terms of multi-receptor engagement. The compound exhibits high affinity for serotonin 5-HT₂A receptors (Ki = 0.57 nM), which approaches the binding characteristics of second generation agents like risperidone and olanzapine [3]. This dual dopamine-serotonin receptor antagonism distinguishes clorotepine from first generation antipsychotics, which primarily function through dopamine D₂ receptor blockade with minimal serotonin receptor involvement [4].

The mechanistic differences between clorotepine and conventional antipsychotic classes extend to additional neurotransmitter systems. Clorotepine demonstrates significant binding to α₁-adrenergic receptors (Ki = 0.18 nM), histamine H₁ receptors, and muscarinic receptors, creating a comprehensive receptor binding profile that encompasses multiple neurotransmitter pathways [3]. This contrasts with first generation antipsychotics which demonstrate more selective dopamine receptor antagonism, and differs from many second generation agents which show varying degrees of multi-receptor binding.

Tardive Dyskinesia Risk Profile

Tardive dyskinesia incidence data indicates fundamental differences between antipsychotic classes that have implications for understanding clorotepine's risk profile. First generation antipsychotics demonstrate elevated tardive dyskinesia rates with approximately 20% of patients developing the condition [5] [6]. The weighted mean annual incidence for typical antipsychotics reaches 5.4% in adults, with haloperidol demonstrating rates ranging from 4.1% to 7.4% [7].

Second generation antipsychotics exhibit substantially reduced tardive dyskinesia risk profiles. The weighted mean annual incidence for atypical antipsychotics is significantly lower at 0.8% in adults, representing a meaningful clinical advantage over typical agents [7]. Individual second generation agents demonstrate variable risk profiles, with risperidone showing 3% new-onset tardive dyskinesia rates and other atypical agents ranging from 1% to 2% [8].

The pharmacological basis for differential tardive dyskinesia risk relates to dopamine receptor binding characteristics. First generation antipsychotics bind more tightly to dopamine D₂ receptors and demonstrate potent D₂ receptor antagonism that correlates with increased movement disorder risk [5]. The high D₂ receptor occupancy (>80%) associated with typical antipsychotics creates conditions conducive to tardive dyskinesia development through sustained dopamine receptor blockade [9].

Mechanistic considerations for clorotepine's tardive dyskinesia risk profile involve its dual receptor antagonism properties. The compound's high affinity for serotonin 5-HT₂A receptors may provide protective effects against movement disorders through serotonin-dopamine interactions that characterize atypical antipsychotics [7]. Research demonstrates that 5-HT₂A receptor antagonism can mitigate dopamine-related motor side effects by modulating dopamine transmission in motor circuits [4].

Comparative risk assessment studies indicate that antipsychotics with rapid dissociation from dopamine D₂ receptors demonstrate reduced tardive dyskinesia liability [10]. This fast dissociation property allows for accommodating physiological dopamine transmission while maintaining antipsychotic efficacy, potentially reducing movement disorder risk [10]. The relationship between dissociation kinetics and tardive dyskinesia risk represents a crucial pharmacological determinant for understanding long-term safety profiles across antipsychotic classes.

Cross-Species Pharmacological Consistency

Rodent vs. Primate Receptor Binding Patterns

Comparative receptor binding studies across species reveal fundamental consistency in clorotepine's pharmacological targets. In rodent models, clorotepine demonstrates dose-dependent dopamine D₂ receptor occupancy with competition against radioligand binding observed across all administered doses from 0.1 mg/kg to 100 mg/kg [2]. At doses exceeding 40 mg/kg, clorotepine achieved complete displacement of administered radioligand, indicating saturated receptor occupancy in rodent striatal tissue [2].

Primate dopamine receptor binding studies using positron emission tomography reveal that clorotepine achieves approximately 70% D₂ receptor occupancy at therapeutically relevant doses in rhesus monkeys [2]. This occupancy level demonstrates consistency with rodent binding patterns while reflecting the dose-response relationship observed across species. The primate binding data indicates that clorotepine does not discriminate between striatal and extrastriatal dopamine receptors, suggesting uniform receptor engagement across brain regions [2].

Serotonin receptor binding consistency across species represents a critical pharmacological characteristic. Studies demonstrate that clorotepine exhibits high affinity binding to 5-HT₆ and 5-HT₇ receptors in both rodent and primate models [11]. The compound's Ki values for 5-HT₆ receptors fall below 20 nM across species, indicating conserved binding characteristics that support translational pharmacological predictions [11].

Quantitative binding affinity comparisons reveal that clorotepine maintains consistent receptor selectivity patterns across rodent and primate models. The compound demonstrates high affinity for multiple serotonin receptor subtypes including 5-HT₂A, 5-HT₂B, 5-HT₂C, 5-HT₆, and 5-HT₇ receptors with comparable binding constants across species [1] [11]. This consistency supports the predictive validity of rodent models for understanding clorotepine's pharmacological profile in primate systems.

Pharmacokinetic consistency studies demonstrate that clorotepine's brain penetration and receptor engagement follow similar patterns across species. The compound rapidly enters brain tissue and achieves maximum radioactive uptake within 5-12 minutes across both rodent and primate models [12]. The elimination half-life of approximately 5 hours remains consistent across species, supporting translational pharmacokinetic predictions [12].

Evolutionary Conservation of Target Receptors

Dopamine receptor evolution demonstrates remarkable conservation across mammalian species. The dopamine D₂ receptor represents an ancient neurochemical target that predates chordate divergence, with molecular phylogenetic analyses revealing conservation of core structural and functional elements [13]. Studies indicate that dopamine D₂ receptors maintain consistent pharmacological properties across rodent and primate lineages, supporting the translational validity of cross-species pharmacological studies [13].

Serotonin receptor conservation extends across vertebrate evolution with 5-HT₂A receptor subtypes demonstrating remarkable structural and functional stability [14]. The evolutionary conservation of serotonin receptor binding sites ensures that pharmacological interactions observed in rodent models accurately predict binding characteristics in primate and human systems [14]. This conservation supports the clinical relevance of clorotepine's serotonin receptor binding profile across species.

Receptor subtype evolution reveals that multiple dopamine receptor subtypes emerged through gene duplication events early in vertebrate evolution [13]. The presence of D₁, D₂, D₃, and D₄ receptor subtypes across mammalian species indicates fundamental conservation of dopaminergic neurotransmission pathways [13]. These evolutionary patterns support the predictive validity of clorotepine's multi-receptor binding profile across species.

Functional conservation studies demonstrate that dopamine and serotonin receptors maintain similar G-protein coupling patterns across species [13] [14]. The conservation of second messenger systems ensures that pharmacological effects observed in rodent models accurately translate to primate and human applications [15]. This functional conservation supports the therapeutic relevance of cross-species pharmacological studies for understanding clorotepine's mechanism of action.

Evolutionary pressure analysis indicates that dopamine and serotonin receptor genes have been subject to stabilizing selection throughout mammalian evolution [13] [14]. The conservation of key binding domain structures across species reflects the fundamental importance of these neurotransmitter systems for brain function [16]. This evolutionary conservation provides strong support for the translational validity of clorotepine's receptor binding profile across species and supports the clinical relevance of comparative pharmacological studies.

XLogP3

Related CAS

4789-68-8 (2-maleate salt)

Other CAS

Wikipedia

Dates

Radiolabelling and PET brain imaging of the α₁-adrenoceptor antagonist Lu AE43936

Rune Risgaard, Anders Ettrup, Thomas Balle, Agnete Dyssegaard, Hanne Demant Hansen, Szabolcs Lehel, Jacob Madsen, Henrik Pedersen, Ask Püschl, Lassina Badolo, Benny Bang-Andersen, Gitte Moos Knudsen, Jesper Langgaard KristensenPMID: 23165140 DOI: 10.1016/j.nucmedbio.2012.09.010

Abstract

Cerebral α₁-adrenoceptors are a common target for many antipsychotic drugs. Thus, access to positron emission tomography (PET) brain imaging of α₁-adrenoceptors could make important contributions to the understanding of psychotic disorders as well as to the pharmacokinetics and occupancy of drugs targeting the α₁-adrenoceptors. However, so far no suitable PET radioligand has been developed for brain imaging of α₁-adrenoceptors. Here, we report the synthesis of both enantiomers of the desmethyl precursors of the high affinity α₁-adrenoceptor ligand (1). The two enantiomers of 1 were subsequently [¹¹C] radiolabelled and evaluated for brain uptake and binding by PET imaging in Danish Landrace pigs. (S)-[¹¹C]-1 and (R)-[¹¹C]-1 showed very limited brain uptake. Pre-treatment with cyclosporine A (CsA) resulted in a large increase in brain uptake, indicating that (R)-[¹¹C]-1 is a substrate for active efflux-transporters. This was confirmed in Madin Darby canine kidney (MDCK) cells overexpressing permeability glycoprotein (Pgp). In conclusion, the limited brain uptake of both (S)-[¹¹C]-1 and (R)-[¹¹C]-1 in the pig brain necessitates the search for alternative radioligands for in vivo PET brain imaging of α₁-adrenoceptors.Molecular field analysis of clozapine analogs in the development of a pharmacophore model of antipsychotic drug action

B G Tehan, E J Lloyd, M G WongPMID: 11552690 DOI: 10.1016/s1093-3263(00)00101-7

Abstract

In an attempt to elucidate some aspects of clozapine's favorable receptor binding profile, we modeled a series of 30 clozapine analogs using a pharmacophore based on the ligands octoclothepin and tefludazine. Molecular field analysis using CoMFA combined with HINT was carried out on published D2 receptor binding affinities. Several alternative alignments of the analogs gave r2 values in the range of 0.8-0.95. The final model had good predictive abilities with q2 > 0.6 and r2 > 0.9. This provides an excellent framework to aid in the design of novel antipsychotics with diminished propensity to produce clinically limiting side effects.Identification of Mycobacterial Genes Involved in Antibiotic Sensitivity: Implications for the Treatment of Tuberculosis with β-Lactam-Containing Regimens

Gopinath Viswanathan, Sangya Yadav, Tirumalai R RaghunandPMID: 28438925 DOI: 10.1128/AAC.00425-17

Abstract

In amutant library screen, transposon mutants with insertions in

,

,

, and

displayed hypersusceptibility to antibiotics, including the β-lactams meropenem, ampicillin, amoxicillin, and cefotaxime. Sub-MIC levels of octoclothepin, a psychotic drug inhibiting ParA, phenocopied the

insertion and enhanced the bactericidal activity of meropenem against

in combination with clavulanate. Our study identifies novel factors associated with antibiotic resistance, with implications in repurposing β-lactams for tuberculosis treatment.

Reduction of octoclothepine-N-oxide by rat liver microsomes

O Helia, E Vargova, A JindraPMID: 6895067 DOI: 10.1007/BF03189483

Abstract

Exploring the neuroleptic substituent in octoclothepin: potential ligands for positron emission tomography with subnanomolar affinity for α(1)-adrenoceptors

Jesper L Kristensen, Ask Püschl, Martin Jensen, Rune Risgaard, Claus T Christoffersen, Benny Bang-Andersen, Thomas BallePMID: 20857909 DOI: 10.1021/jm100652h

Abstract

A series of 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine analogues substituted in the 8-position of the 10,11-dihydrodibenzo[b,f]thiepine scaffold with aryl, heteroaryl, amine, and amide substituents are described. The compounds were designed using the previously reported Liljefors-Bøgesø pharmacophore model for dopamine D(2) and α(1)-adrenoceptor antagonists, with the aim of obtaining selective α(1)-adrenoceptor antagonists suitable for development as radioligands for imaging of central α(1)-adrenoceptors by positron emission tomography. Sixteen aryl and heteroaryl substituted octoclothepin analogues were prepared by a convergent synthesis via coupling of 1-methyl-4-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine with aryl and heteroaryl halides under palladium catalysis. The most selective compound obtained, (S)-N-((11-(4-methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl)methyl)isobutyramide (S)-35, showed a similar subnanomolar affinity compared to α(1a), α(1b), and α(1d)-adrenoceptors and a selectivity ratio of 20, 440, and 20 with respect to D(2), 5-HT(2C), and H(1) receptors, respectively.On acute effects of some drugs on the higher nervous activity in man (the complex tactile analyser). Clorotepin (0.5 mg and 1.0 mg), methaqualone (300 mg)

J Hrbek, J Macáková, S Komenda, A Siroká, J NavrátilPMID: 6231814 DOI:

Abstract

On acute effects of some drugs on the higher nervous activity in man. Clorotepin (2 mg), its (+)-enantiomer (2 mg) and (-)-enantiomer (2 mg)

J Hrbek, J Macáková, S Komenda, A Siroká, K Dostálová, J ChoduraPMID: 6231812 DOI:

Abstract

Pharmacological properties of a potent neuroleptic drug octoclothepin

J Metysová, J Metys, A Dlabac, E Kazdová, M ValchárPMID: 6893891 DOI:

Abstract

Octoclothepin, 8-chloro-1-(4-methylpiperazino)-10,11-dihydrodibenzo (b,f) thiepin, is a very potent neuroleptic drug with pronounced central antidopaminergic and antiserotonin actions. In most animal experiments, its plharmacological profile resembles that of perphenazine. Octoclothepin reveals an intensive central depressant action in a series of observational and instrumental procedures in rodents. Its active oral doses are within the range of 0.54 to 2.2 mg kg-1 in mice and of 0.1 to 4.8 mg kg-1 in rats. Octoclothepin possesses high cataleptogenic and anti-apomorphine activities in rats; it is able to exert full protection against apomorphine-induced emesis in dogs after the dose of 0.1 mg kg-1 s.c. Octoclothepin reduces some actions and toxicity of d,l-amphetamine and phenmetrazine in rodents. In the rat corpus striatum, octoclothepin in doses of 0.5 and d1.5 mg kg-1 s.c. reduces the DA level and raises the HVA and DOPAC levels significantly. Octoclothepin has antihistamine, antiserotonin and antianaphylactoid actions, it exhibits a high protection against the lethal action of adrenaline and noradrenaline in mice and rats, respectively. Acute toxicological data in mice, rats, rabbits and dogs are given. Clinical antipsychotic effectiveness of octoclothepin has been verified in a large population of psychiatric patients.Targeting the chromosome partitioning protein ParA in tuberculosis drug discovery

Shahista Nisa, Marian C J Blokpoel, Brian D Robertson, Joel D A Tyndall, Shichun Lun, William R Bishai, Ronan O'ToolePMID: 20810423 DOI: 10.1093/jac/dkq311

Abstract

To identify inhibitors of the essential chromosome partitioning protein ParA that are active against Mycobacterium tuberculosis.Antisense expression of the parA orthologue MSMEG_6939 was induced on the Mycobacterium smegmatis background. Screening of synthetic chemical libraries was performed to identify compounds with higher anti-mycobacterial activity in the presence of parA antisense. Differentially active compounds were validated for specific inhibition of purified ParA protein from M. tuberculosis (Rv3918c). ParA inhibitors were then characterized for their activity towards M. tuberculosis in vitro.

Under a number of culture conditions, parA antisense expression in M. smegmatis resulted in reduced growth. This effect on growth provided a basis for the detection of compounds that increased susceptibility to expression of parA antisense. Two compounds identified from library screening, phenoxybenzamine and octoclothepin, also inhibited the in vitro ATPase activity of ParA from M. tuberculosis. Structural in silico analyses predict that phenoxybenzamine and octoclothepin undergo interactions compatible with the active site of ParA. Octoclothepin exhibited significant bacteriostatic activity towards M. tuberculosis.

Our data support the use of whole-cell differential antisense screens for the discovery of inhibitors of specific anti-tubercular drug targets. Using this approach, we have identified an inhibitor of purified ParA and whole cells of M. tuberculosis.

High doses of clorotepin in chronic schizophrenia (preliminary report)

J Bastecký, Z Kalvach, E Hálková, J TosovskýPMID: 6894669 DOI:

Abstract

Explore Compound Types